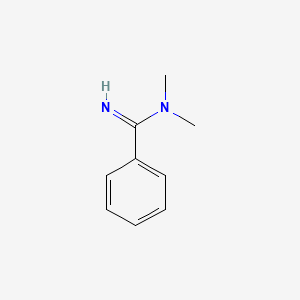![molecular formula C9H9N B14715295 3-Phenyl-1-azabicyclo[1.1.0]butane CAS No. 17945-94-7](/img/structure/B14715295.png)
3-Phenyl-1-azabicyclo[1.1.0]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1-azabicyclo[110]butane is a structurally unique compound that belongs to the class of azabicyclo compounds It features a highly strained bicyclic structure with a nitrogen atom at one bridgehead
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-azabicyclo[1.1.0]butane typically involves the formation of the azabicyclo structure through cyclization reactions. One common method involves the treatment of 3-(p-tolylsulfinyl)-1-azabicyclo[1.1.0]butane with tert-butyl lithium in tetrahydrofuran (THF) at -78°C . Another approach involves the formation of 1-azabicyclo[1.1.0]butane in situ, followed by deprotonation with sec-butyl lithium .
Industrial Production Methods
Industrial production methods for 3-Phenyl-1-azabicyclo[11 advancements in flow technology and continuous processing may offer potential routes for scalable production .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-1-azabicyclo[1.1.0]butane undergoes a variety of chemical reactions, including:
Addition Reactions: It reacts with sulfenyl and sulfinyl chlorides to form sulfenamides and sulfinamides, respectively.
Three-Component Reactions: It participates in three-component reactions with dimethyl dicyanofumarate and primary aromatic amines, yielding mixtures of (Z)-2-arylamino-3-cyanofumarates and (E)-2-(azetidin-1-yl)-3-cyanomaleates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include tert-butyl lithium, sec-butyl lithium, sulfenyl chlorides, sulfinyl chlorides, dimethyl dicyanofumarate, and primary aromatic amines . Reaction conditions often involve low temperatures (e.g., -78°C) and the use of solvents such as THF and dichloromethane .
Major Products
Major products formed from reactions with this compound include sulfenamides, sulfinamides, azetidines, and various substituted fumarates and maleates .
Aplicaciones Científicas De Investigación
3-Phenyl-1-azabicyclo[1.1.0]butane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Phenyl-1-azabicyclo[1.1.0]butane involves the strain-release reactions that occur due to the highly strained bicyclic structure. The compound’s reactivity is primarily driven by the cleavage of the central strained bond, leading to the formation of cyclobutanes or azetidines . These reactions often involve nucleophilic addition and ring-opening processes .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.0]butane: A four-membered carbocycle with a bridging C(1)-C(3) bond.
1-Azabicyclo[1.1.0]butane: An analog of bicyclo[1.1.0]butane featuring a nitrogen atom at one bridgehead.
Uniqueness
3-Phenyl-1-azabicyclo[1.1.0]butane is unique due to the presence of a phenyl group, which imparts additional reactivity and potential for functionalization compared to its non-phenylated counterparts . The compound’s highly strained structure and ability to participate in a wide range of chemical reactions make it a valuable tool in synthetic organic chemistry and medicinal chemistry .
Propiedades
Número CAS |
17945-94-7 |
|---|---|
Fórmula molecular |
C9H9N |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
3-phenyl-1-azabicyclo[1.1.0]butane |
InChI |
InChI=1S/C9H9N/c1-2-4-8(5-3-1)9-6-10(9)7-9/h1-5H,6-7H2 |
Clave InChI |
HYSAJZJNEJKIMJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2(N1C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


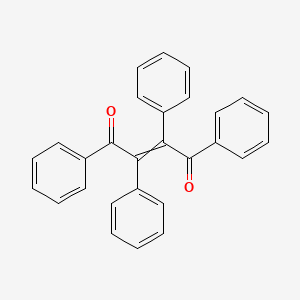

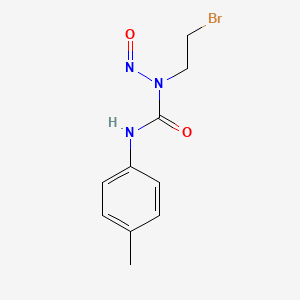
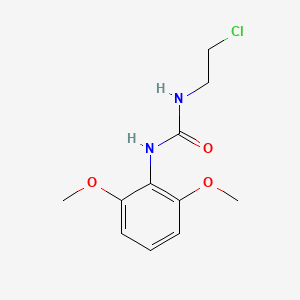

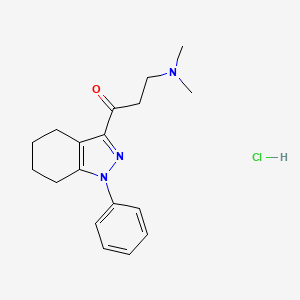
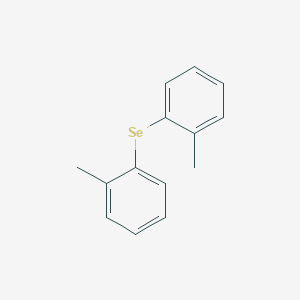
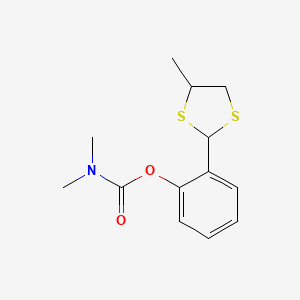

![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
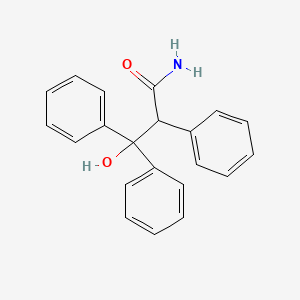
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)

